molecular formula C11H20O3 B12936065 1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane CAS No. 89635-81-4

1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane

Cat. No.: B12936065
CAS No.: 89635-81-4
M. Wt: 200.27 g/mol
InChI Key: YLHBQEWTBCOJOG-UHFFFAOYSA-N
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Description

It is a colorless, oily liquid with a predicted boiling point of 277.2°C and a density of 1.060 g/cm³ . This compound is part of the polyethylene glycol (PEG) family and contains a propargyl group, making it useful in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane typically involves the reaction of propargyl alcohol with triethylene glycol under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the ether bond . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and copper catalysts for click chemistry. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane primarily involves its propargyl group. This group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis. In biological systems, the propargyl group can form covalent bonds with target molecules, facilitating the modification of biomolecules and the synthesis of complex drug molecules .

Comparison with Similar Compounds

1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane can be compared with other similar compounds, such as:

The uniqueness of 1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane lies in its specific structure, which combines the properties of a propargyl group with a triethylene glycol backbone, making it a versatile intermediate in both chemical and biological applications.

Properties

CAS No.

89635-81-4

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

1-[2-(2-prop-2-ynoxyethoxy)ethoxy]butane

InChI

InChI=1S/C11H20O3/c1-3-5-7-13-9-11-14-10-8-12-6-4-2/h2H,3,5-11H2,1H3

InChI Key

YLHBQEWTBCOJOG-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCC#C

Origin of Product

United States

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